An In-depth Technical Guide on the Chemical Properties of (4S,7R)-7-isopropyl-4-methyloxepan-2-one
An In-depth Technical Guide on the Chemical Properties of (4S,7R)-7-isopropyl-4-methyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,7R)-7-isopropyl-4-methyloxepan-2-one is a monoterpenoid lactone, a class of organic compounds that are of significant interest in the fields of medicinal chemistry and drug development. These compounds, found in various natural sources, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (4S,7R)-7-isopropyl-4-methyloxepan-2-one, with a focus on providing practical information for researchers and professionals in drug development.
Chemical and Physical Properties
(4S,7R)-7-isopropyl-4-methyloxepan-2-one, also known as a menthone lactone, is a chiral molecule with a seven-membered lactone ring. The stereochemistry at positions 4 and 7 is crucial for its biological activity and chemical properties.
Table 1: General and Physical Properties of 7-isopropyl-4-methyloxepan-2-one
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | N/A |
| Molecular Weight | 170.25 g/mol | N/A |
| Boiling Point | 248.3 °C at 760 mmHg | [1] |
| Density | 0.926 g/cm³ | [1] |
| Refractive Index | 1.435 | [1] |
| Appearance | Not explicitly stated, likely a liquid at room temperature | N/A |
| Solubility | Data not available | N/A |
| Storage Temperature | -20°C is recommended for its enantiomer | [1] |
Synthesis and Purification
The stereoselective synthesis of (4S,7R)-7-isopropyl-4-methyloxepan-2-one is a key challenge for its further investigation and application. A plausible synthetic route involves the Baeyer-Villiger oxidation of a corresponding chiral ketone, such as (-)-menthone.
Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation
This protocol is a general representation of a Baeyer-Villiger oxidation for the synthesis of a lactone from a cyclic ketone. Optimization for the specific synthesis of (4S,7R)-7-isopropyl-4-methyloxepan-2-one from a suitable precursor like (-)-menthone would be required.
Materials:
-
(-)-Menthone (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve (-)-menthone in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the stirred ketone solution. The molar ratio of m-CPBA to the ketone is typically 1.1:1 to ensure complete conversion.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the resulting meta-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lactone product.
Experimental Protocol: Purification by Fractional Distillation
The crude product from the synthesis will likely be a mixture of diastereomers. Fractional distillation is a suitable method for separating these isomers based on their boiling point differences.[2][3][4][5][6]
Materials:
-
Crude lactone mixture
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
-
Vacuum source (if distillation is performed under reduced pressure)
Procedure:
-
Set up the fractional distillation apparatus. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
-
Add the crude lactone mixture and boiling chips to the distillation flask.
-
Heat the flask gently using a heating mantle.
-
Carefully control the heating rate to ensure a slow and steady distillation.
-
Monitor the temperature at the head of the column. Collect the fractions that distill over at different temperature ranges.
-
The separation of diastereomers may require a highly efficient column and careful control of the distillation conditions.
-
Analyze the collected fractions using analytical techniques such as GC-MS or NMR to determine their purity and isomeric composition.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like monoterpene lactones.[7][8][9][10]
Table 2: Representative GC-MS Experimental Parameters for Monoterpene Lactone Analysis
| Parameter | Typical Value/Condition |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | HP-5 (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Shimadzu QP 5050A or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Transfer Line Temperature | 280 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of (4S,7R)-7-isopropyl-4-methyloxepan-2-one, providing information about the carbon and proton framework of the molecule.[11][12][13][14][15]
Table 3: Predicted ¹³C NMR Chemical Shifts for 7-isopropyl-4-methyloxepan-2-one
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (lactone carbonyl) | ~175 |
| CH-O (ester methine) | ~80 |
| CH-isopropyl | ~40 |
| CH-methyl | ~30 |
| CH₂ (ring) | ~20-40 |
| CH₃ (isopropyl) | ~20 |
| CH₃ (ring) | ~15 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Biological Activity and Signaling Pathways
Terpene lactones, including monoterpenoid lactones, have been reported to exhibit a variety of biological activities, with anti-inflammatory and anticancer effects being of particular interest.[16][17][18][19][20][21][22] A key mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[23][24][25]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.
Terpenoids have been shown to inhibit this pathway at multiple points.[23][24] For instance, some terpenoids can inhibit the IKK complex, prevent the phosphorylation and degradation of IκB, or directly inhibit the DNA binding of NF-κB.[16]
Caption: Inhibition of the NF-κB signaling pathway by terpenoids.
Conclusion
(4S,7R)-7-isopropyl-4-methyloxepan-2-one represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties, coupled with the known biological activities of related terpene lactones, make it a compelling target for further investigation. This guide provides a foundational understanding of its chemistry and potential biological relevance, offering a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related monoterpenoid lactones. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient and stereoselective synthetic routes for its production.
References
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- 2. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
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- 16. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation [mdpi.com]
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- 22. Frontiers | Therapeutic Applications of Terpenes on Inflammatory Diseases [frontiersin.org]
- 23. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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